1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride
Overview
Description
Scientific Research Applications
Antidepressant and Antianxiety Activities
A novel series of piperazine compounds, including derivatives of 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, have been synthesized and shown to have antidepressant and antianxiety activities. These activities were evaluated using behavioral tests in mice, such as Porsolt’s behavioral despair (forced swimming) test and the plus maze method (Kumar et al., 2017).
Antibacterial and Antifungal Properties
Piperazine derivatives, including compounds related to 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, have been found to possess significant antibacterial and antifungal properties. These compounds have shown effectiveness against a variety of bacterial strains, and some have shown comparable activities to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Potential Antidiabetic Effects
Piperazine derivatives have been identified as new antidiabetic compounds. Studies have shown that certain derivatives, including those structurally related to 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, can increase insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Anti-inflammatory Activity
Some piperazine derivatives have shown promising in vitro and in vivo anti-inflammatory activities. These activities were assessed using methods like the HRBC membrane stabilization method and carrageenin-induced rat paw oedema model (Ahmed et al., 2017).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides, structurally related to 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, have been synthesized and evaluated for their antitumor activity. These compounds have shown effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Potential Antifungal Agent
The compound Ketoconazole, a derivative related to 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, has been shown to have high in vivo activity against various fungal infections, such as vaginal and cutaneous candidosis (Heeres et al., 1979).
Hypolipidemic Activity
Piperazine derivatives, including those structurally similar to 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine, have been studied for their hypolipidemic activity. These compounds have shown potential in reducing serum cholesterol and triglyceride levels (Ashton et al., 1984).
Mechanism of Action
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Biochemical Pathways
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-2-4-11(5-3-1)18-12(14-15-16-18)10-17-8-6-13-7-9-17;;/h1-5,13H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQBALXDPOLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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